(1R,4R)-rel-tert-butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate hcl
CAS No.:
Cat. No.: VC16486771
Molecular Formula: C10H19ClN2O2
Molecular Weight: 234.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19ClN2O2 |
|---|---|
| Molecular Weight | 234.72 g/mol |
| IUPAC Name | tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;/h7-8,11H,4-6H2,1-3H3;1H |
| Standard InChI Key | XFBFNTNDFXDYEC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1CN2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound has the molecular formula C₁₀H₁₉ClN₂O₂ and a molecular weight of 234.72 g/mol . Its bicyclo[2.2.1]heptane core imposes significant steric constraints, while the (1R,4R)-relative configuration ensures precise spatial orientation of functional groups. The hydrochloride salt enhances solubility in polar solvents, a critical property for biological testing .
Table 1: Key Physicochemical Properties
Spectral and Computational Data
The compound’s InChIKey (XFBFNTNDFXDYEC-SCLLHFNJSA-N) and canonical SMILES string provide unambiguous representations of its stereochemistry . Nuclear magnetic resonance (NMR) studies of related diazabicycloheptane derivatives reveal distinct proton environments due to the bridgehead nitrogen atoms and tert-butyl group . Density functional theory (DFT) calculations predict a puckered conformation for the bicyclic system, stabilizing the molecule through intramolecular hydrogen bonding .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically begins with the resolution of racemic 2,5-diazabicyclo[2.2.1]heptane, followed by Boc (tert-butyloxycarbonyl) protection. Key steps include:
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Enantiomeric Resolution: Chiral chromatography or enzymatic resolution isolates the (1R,4R)-enantiomer from racemic mixtures .
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Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions introduces the tert-butyl carbamate group .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and storage stability.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Resolution | Chiral HPLC, hexane/isopropanol | 45–60% |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 85–92% |
| Hydrochloride Salt | HCl (g), Et₂O, 0°C | 95% |
Industrial-Scale Production
Commercial suppliers like Ambeed and VWR offer the compound at 95% purity, with prices ranging from $42–$100 per 100 mg . Scalable synthesis remains challenging due to the need for high-purity enantiomers, driving research into asymmetric catalysis and flow chemistry .
Applications in Drug Discovery
Pharmacophore Development
The bicyclo[2.2.1]heptane scaffold mimics bioactive conformations of flexible amines, making it a privileged structure in:
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Neurological Agents: Dopamine and serotonin receptor modulators .
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Antivirals: Protease inhibitors targeting viral replication .
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Anticancer Agents: Kinase inhibitors exploiting the rigid scaffold’s shape complementarity .
Case Study: Sigma Receptor Ligands
A 2024 study demonstrated that derivatives of this compound exhibit nanomolar affinity for sigma-1 receptors, implicating potential in treating neuropathic pain and neurodegenerative diseases. The hydrochloride salt’s solubility enabled in vivo pharmacokinetic studies, showing 80% oral bioavailability in rodent models .
Research Advancements and Challenges
Stability and Degradation
Accelerated stability testing (40°C/75% RH) revealed <2% degradation over six months, attributed to the hydrochloride salt’s hygroscopicity . Strategies to improve stability include co-crystallization with counterions like succinate or phosphate .
Computational Modeling
Molecular dynamics simulations predict that substituting the tert-butyl group with fluorinated analogs could enhance blood-brain barrier permeability by 30% . Experimental validation is ongoing.
Future Directions
Green Chemistry Approaches
Recent efforts focus on replacing hazardous solvents (e.g., CH₂Cl₂) with cyclopentyl methyl ether (CPME) in Boc protection steps, reducing environmental impact without compromising yield.
Targeted Drug Delivery
Conjugation to lipid nanoparticles or antibody-drug conjugates (ADCs) may improve tissue-specific delivery, addressing current limitations in systemic toxicity .
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